N-(1-Methylpyrrolidin-2-ylidene)-N'-penta-1,3-dien-1-ylurea
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Overview
Description
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea can be achieved through a multi-step process involving the reaction of 1-methylpyrrolidin-2-one with appropriate dienyl precursors. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their function and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-ylidene)-3H-indole: This compound shares a similar pyrrolidine ring structure and has been studied for its biological activities .
1-Methyl-N-phenylpyrrolidin-2-imine: Another compound with a pyrrolidine ring, known for its applications in medicinal chemistry.
Uniqueness
N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is unique due to its specific combination of the pyrrolidine ring with a dienylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90120-36-8 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-2-ylidene)-3-penta-1,3-dienylurea |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-8-12-11(15)13-10-7-6-9-14(10)2/h3-5,8H,6-7,9H2,1-2H3,(H,12,15) |
InChI Key |
MSHDTAQFWSEQPU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CNC(=O)N=C1CCCN1C |
Origin of Product |
United States |
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